molecular formula C7H7Cl2NO B3360342 2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one CAS No. 88773-69-7

2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one

Cat. No.: B3360342
CAS No.: 88773-69-7
M. Wt: 192.04 g/mol
InChI Key: VLLDTNHDBABYFK-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is characterized by the presence of two chlorine atoms and a pyrrole ring, which contribute to its unique chemical properties.

Scientific Research Applications

2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals.

    Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

Preparation Methods

The synthesis of 2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxaldehyde with phosphorus pentachloride (PCl5) in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which is then treated with a chlorinating agent to yield the final product .

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The presence of chlorine atoms makes this compound susceptible to nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one can be compared with other pyrrole derivatives, such as:

    2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one: This compound has a similar structure but contains only one chlorine atom.

    Methyl 1H-pyrrole-2-carboxylate: This compound lacks the chlorine atoms and has a carboxylate group instead.

The unique combination of chlorine atoms and the pyrrole ring in this compound contributes to its distinct chemical properties and makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,2-dichloro-1-(1-methylpyrrol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-10-4-2-3-5(10)6(11)7(8)9/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLDTNHDBABYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30529037
Record name 2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88773-69-7
Record name 2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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